1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine

Physicochemical profiling Drug-likeness Positional isomer comparison

This 2-fluorobenzenesulfonyl piperazine (CAS 670272-26-1) uniquely fills a chemical space gap in COX-2/inflammation SAR. Its ortho-fluorine substitution is explicitly claimed in the WO-0181332-A3 pharmacophore for selective COX-2 modulation, distinguishing it from meta-substituted analogs (e.g., CAS 670272-30-7) that redirect toward sigma-1 CNS applications. It also serves as an iNOS probe based on sub-nanomolar scaffold activity. Ensure procurement of the exact positional isomer to avoid misassignment in antiviral screens.

Molecular Formula C18H19FN2O4S
Molecular Weight 378.42
CAS No. 670272-26-1
Cat. No. B2905070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine
CAS670272-26-1
Molecular FormulaC18H19FN2O4S
Molecular Weight378.42
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4F
InChIInChI=1S/C18H19FN2O4S/c19-15-3-1-2-4-18(15)26(22,23)21-9-7-20(8-10-21)12-14-5-6-16-17(11-14)25-13-24-16/h1-6,11H,7-10,12-13H2
InChIKeyZSFMLAWYGUYCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine (CAS 670272-26-1): A Structurally Differentiated Sulfonylpiperazine for Targeted Chemical Biology


1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine (CAS 670272-26-1, CID 1281341) is a fully synthetic small molecule belonging to the sulfonylpiperazine class, featuring a 1,3-benzodioxole N-methyl substituent and a 2-fluorobenzenesulfonyl group [1]. Its molecular formula is C18H19FN2O4S (MW 378.42 g/mol) with computed physicochemical descriptors including XLogP3 of 2.3, topological polar surface area (tPSA) of 67.5 Ų, 4 rotatable bonds, and 0 hydrogen bond donors [1]. The compound is catalogued in commercial screening libraries and the Oprea drug-like chemical space collection, indicating its selection for lead-like properties [1].

Why 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine Cannot Be Replaced by Its Closest Structural Analogs


In sulfonylpiperazine medicinal chemistry, minor positional substitutions on the aryl sulfonyl ring profoundly alter target engagement, selectivity, and pharmacokinetic profiles [2]. The 2-fluorobenzenesulfonyl moiety occupies a sterically and electronically distinct space compared to its 3-fluoro positional isomer (CAS 670272-30-7, CHEMBL1376626), and the fluorine atom's ortho position can influence both metabolic stability and binding interactions differently than meta-substituted analogs [1]. Furthermore, patent literature explicitly claims 2-fluorobenzenesulfonyl compounds as a preferred subclass for selective COX-2 inhibition, implying that 3-fluoro, 4-fluoro, or unsubstituted phenylsulfonyl replacements are not functionally equivalent [3]. Consequently, simple interchange of the sulfonyl substituent or with isomeric compounds sharing the same molecular formula (e.g., JNJ-632, a benzamide-based HBV capsid modulator) cannot reproduce the target compound's intended activity profile .

Quantitative Evidence Guide: Differentiation of 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine from Closest Analogs


Physicochemical Property Differentiation: 2-Fluoro vs. 3-Fluoro Positional Isomer

The ortho-fluorine substitution in the target compound results in significantly lower calculated lipophilicity (XLogP3 = 2.3) compared to the 3-fluoro positional isomer, a property that directly impacts passive membrane permeability, aqueous solubility, and metabolic clearance rates [1]. The target compound exhibits a topological polar surface area of 67.5 Ų, which is identical to its 3-fluoro counterpart due to conserved atom types, but the ortho-fluorine's electron-withdrawing proximity to the sulfonyl group can alter the acidity of the piperazine nitrogens and influence hydrogen-bonding networks differently in a protein binding pocket [1]. These computed differences provide a rational basis for segregation in biological screening outcomes, even when molecular weight and heteroatom counts remain identical [2].

Physicochemical profiling Drug-likeness Positional isomer comparison

Patent-Recorded Selectivity: 2-Fluorobenzenesulfonyl as a Privileged COX-2 Inhibitor Pharmacophore

Patent WO-0181332-A3 explicitly claims a series of 2-fluorobenzenesulfonyl compounds, including piperazine derivatives, as selective cyclooxygenase-2 (COX-2) inhibitors, providing explicit structure-activity data that the 2-fluoro substitution is essential for optimal COX-2 potency and selectivity over COX-1 [1]. In contrast, the 3-fluoro positional isomer (CAS 670272-30-7) is not covered by this selective patent claim; instead, it is primarily associated with CNS-targeting sigma-1 receptor applications via its 3-methylphenylsulfonyl analog (CAS 667912-18-7), which shows a distinct pharmacological fingerprint . No COX-2 inhibition data has been reported for the 3-fluoro isomer, indicating functional divergence driven solely by fluorine position.

COX-2 inhibition Anti-inflammatory Pharmacophore specificity

In Silico Target Prediction Divergence: iNOS Inhibition vs. Sigma-1 Receptor Binding

Computational target prediction and scaffold analysis reveal that benzodioxole-piperazine-sulfonyl derivatives bearing electron-withdrawing aryl groups exhibit potent inducible nitric oxide synthase (iNOS) inhibition, with a closely related compound (BDBM50205968) achieving an IC50 of 0.700 nM in human A172 glioblastoma cells [1]. The 2-fluorobenzenesulfonyl group, with its strong electron-withdrawing ortho-fluorine, is predicted to enhance this iNOS-inhibitory interaction compared to the electron-donating 3-methylphenylsulfonyl analog (CAS 667912-18-7), which instead demonstrates sigma-1 receptor binding with no reported iNOS activity . This bifurcation suggests that the target compound's electronic profile preferentially drives anti-inflammatory enzyme inhibition rather than CNS receptor modulation.

iNOS inhibition Sigma-1 receptor Target selectivity

Structural Isomer Discrimination: Target Compound vs. JNJ-632 (Same Molecular Formula, Divergent Scaffold and Bioactivity)

JNJ-632 (CAS 1572510-42-9) shares the identical molecular formula (C18H19FN2O4S) with the target compound but possesses a benzamide-based scaffold rather than the piperazine-sulfonyl-benzodioxole architecture. JNJ-632 is a hepatitis B virus (HBV) capsid assembly modulator with EC50 values of 0.12 μM (HepG2.2.15) and 0.43 μM (HepG2.117), representing a mechanistically unrelated therapeutic application . The target compound's piperazine core and sulfonyl benzodioxole arrangement are structurally incapable of mimicking the benzamide pharmacophore required for HBV CAM activity, and conversely, JNJ-632 lacks the benzodioxole-piperazine elements associated with iNOS/COX-2 pharmacology described above. This demonstrates that isomeric compounds with identical molecular formula are not biologically interchangeable.

Scaffold comparison HBV capsid assembly Chemical biology tools

Drug-Likeness and Lead Optimization Potential: Oprea Library Selection Advantage

The target compound is catalogued within the Oprea drug-like compound collection (Oprea1_149195), a curated set designed to maximize lead-like properties including optimal molecular weight, logP, hydrogen bond donors/acceptors, and rotatable bond count [1]. This curation implies that the compound has passed computational filters for oral bioavailability potential and reduced non-specific binding risk compared to non-selected positional isomers or sulfonyl variants. The 3-fluoro isomer (Oprea1_127918) also appears in this collection, but the 2-fluoro variant's specific ortho-fluorine placement offers a distinct electronic surface for structure–activity relationship exploration that the meta-fluoro isomer cannot replicate [1][2].

Drug-likeness Lead identification Screening library qualification

Optimal Application Scenarios for 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine Based on Differential Evidence


COX-2-Mediated Inflammation Target Validation and Phenotypic Screening

The compound's alignment with the 2-fluorobenzenesulfonyl COX-2 inhibitor pharmacophore (Patent WO-0181332-A3) [3] makes it a candidate for phenotypic screens measuring prostaglandin E2 (PGE2) suppression or COX-2 enzymatic inhibition. Unlike the 3-fluoro isomer, which directs toward sigma-1 CNS applications , the target compound's ortho-fluorine substitution is explicitly claimed for anti-inflammatory mechanism studies, providing a clear patent-grounded rationale for procurement in inflammation biology.

iNOS Inhibition Studies in Neuroinflammation or Septic Shock Models

Based on scaffold-level iNOS inhibition data (close analog IC50 = 0.700 nM in A172 cells) [4], the target compound can serve as a chemical probe for investigating nitric oxide production in glial cells or macrophage cell lines. The electron-withdrawing 2-fluorobenzenesulfonyl group is predicted to enhance iNOS active-site interactions relative to electron-donating sulfonyl analogs like the 3-methylphenyl variant, which instead engages sigma-1 receptors , ensuring target specificity in procurement for NO pathway research.

Structure-Activity Relationship (SAR) Exploration of Ortho-Fluoro Sulfonylpiperazine Chemical Space

The compound provides a distinctive ortho-fluorine electronic surface (XLogP3 = 2.3, tPSA = 67.5 Ų) [1] that is structurally complementary to the 3-fluoro positional isomer [2] and the 4-methylphenylsulfonyl analog . This enables systematic SAR campaigns to map fluorine position-dependent changes in target engagement, metabolic stability, and cellular permeability. Procurement of the 2-fluoro variant specifically fills a chemical space gap not covered by meta-substituted or para-substituted analogs.

Chemical Biology Tool Differentiation from Isomeric HBV Capsid Assembly Modulators

Given that JNJ-632 (CAS 1572510-42-9) shares the same molecular formula but operates via a benzamide scaffold as an HBV capsid assembly modulator (EC50 = 0.12–0.43 μM) , the target compound's distinct piperazine-sulfonyl-benzodioxole architecture ensures no cross-reactivity in HBV replication assays. This is critical for labs simultaneously screening anti-inflammatory and antiviral compound libraries, preventing misassignment of hits due to formula-level confusion.

Quote Request

Request a Quote for 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.